Cas no 2680762-52-9 (2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid)
2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid
- 2680762-52-9
- EN300-28298521
- 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid
-
- Inchi: 1S/C17H16F2N2O4/c1-17(2,3)25-16(24)21(12-8-4-7-11(18)13(12)19)14-10(15(22)23)6-5-9-20-14/h4-9H,1-3H3,(H,22,23)
- InChI Key: LJPVZQYPVHEXGS-UHFFFAOYSA-N
- SMILES: FC1C(=CC=CC=1N(C1C(C(=O)O)=CC=CN=1)C(=O)OC(C)(C)C)F
Computed Properties
- Exact Mass: 350.10781332g/mol
- Monoisotopic Mass: 350.10781332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 79.7Ų
2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298521-1g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 1g |
$1142.0 | 2023-09-07 | ||
| Enamine | EN300-28298521-5g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 5g |
$3313.0 | 2023-09-07 | ||
| Enamine | EN300-28298521-10g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 10g |
$4914.0 | 2023-09-07 | ||
| Enamine | EN300-28298521-0.05g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-28298521-0.1g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
| Enamine | EN300-28298521-0.25g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-28298521-0.5g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 | |
| Enamine | EN300-28298521-1.0g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 1.0g |
$1142.0 | 2025-03-19 | |
| Enamine | EN300-28298521-2.5g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 2.5g |
$2240.0 | 2025-03-19 | |
| Enamine | EN300-28298521-5.0g |
2-{[(tert-butoxy)carbonyl](2,3-difluorophenyl)amino}pyridine-3-carboxylic acid |
2680762-52-9 | 95.0% | 5.0g |
$3313.0 | 2025-03-19 |
2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid Related Literature
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Eduardo Enciso,Luis Cerdán,Leire Gartzia-Rivero,Jorge Bañuelos,Angel Costela,Iñigo López-Arbeloa,Inmaculada García-Moreno RSC Adv., 2015,5, 4454-4462
Additional information on 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid
Research Brief on 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid (CAS: 2680762-52-9)
2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid (CAS: 2680762-52-9) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protected amino group and a pyridine-3-carboxylic acid moiety, has been explored for its potential applications in drug discovery and development. Recent studies have focused on its role as a key intermediate in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition and receptor modulation.
The compound's structural complexity and functional groups make it a versatile building block in medicinal chemistry. Researchers have utilized 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid in the design of novel inhibitors for kinases and other enzymes involved in disease pathways. Its incorporation into larger molecular frameworks has been shown to enhance binding affinity and selectivity, as demonstrated in recent preclinical studies. The presence of the difluorophenyl group is particularly noteworthy, as it often contributes to improved metabolic stability and pharmacokinetic properties.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid, addressing previous challenges related to yield and purity. A 2023 study published in the Journal of Medicinal Chemistry reported an optimized synthetic route that achieves >90% purity with minimal byproducts, significantly reducing production costs. This development is expected to facilitate broader adoption of the compound in pharmaceutical research and accelerate the discovery of new therapeutic agents.
In terms of biological activity, preliminary investigations have revealed promising results. The compound has shown moderate inhibitory activity against several protein kinases implicated in cancer and inflammatory diseases. Molecular docking studies suggest that the pyridine-3-carboxylic acid moiety plays a crucial role in forming hydrogen bonds with key residues in the ATP-binding pocket of target kinases. These findings have spurred further structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity.
The potential applications of 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid extend beyond kinase inhibition. Recent patent filings indicate its utility in the development of PET (positron emission tomography) tracers for diagnostic imaging, leveraging the fluorine atoms for radiolabeling. Additionally, its use as a precursor in the synthesis of proteolysis targeting chimeras (PROTACs) has been explored, highlighting its versatility in modern drug discovery platforms.
Future research directions for this compound include comprehensive pharmacokinetic profiling and in vivo efficacy studies to validate its therapeutic potential. The chemical's stability under physiological conditions and its ability to penetrate cell membranes are currently under investigation. Furthermore, computational modeling approaches are being employed to predict potential off-target effects and optimize the compound's drug-like properties. As research progresses, 2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
2680762-52-9 (2-{(tert-butoxy)carbonyl(2,3-difluorophenyl)amino}pyridine-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)